molecular formula C9H13ClFN B1391708 [3-(3-Fluorophenyl)propyl]amine hydrochloride CAS No. 104774-91-6

[3-(3-Fluorophenyl)propyl]amine hydrochloride

Cat. No.: B1391708
CAS No.: 104774-91-6
M. Wt: 189.66 g/mol
InChI Key: GFQXQOAFVIWSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of [3-(3-Fluorophenyl)propyl]amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for aromatic amines and their corresponding hydrochloride salts. The compound bears the Chemical Abstracts Service registry number 104774-91-6, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C₉H₁₃ClFN represents the hydrochloride salt form, with a molecular weight of 189.66 grams per mole, while the free base exhibits the formula C₉H₁₂FN with a corresponding molecular weight of 153.2 grams per mole.

The Simplified Molecular Input Line Entry System representation of the compound is expressed as NCCCC1=CC=CC(F)=C1.[H]Cl, clearly indicating the structural connectivity between the aromatic ring, the fluorine substituent at the meta position, the three-carbon alkyl chain, and the terminal primary amine functionality. The International Chemical Identifier string InChI=1S/C9H12FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 provides comprehensive structural information including stereochemical details, while the corresponding International Chemical Identifier Key ADUXAXYDDGXYJJ-UHFFFAOYSA-N serves as a unique molecular signature for database searching and compound identification.

The Molecular Design Limited number MFCD13186237 represents an additional cataloging system used by chemical suppliers and research institutions for inventory management and quality control purposes. This systematic approach to nomenclature ensures precise communication among researchers and facilitates accurate literature searching, regulatory compliance, and chemical safety documentation. The hydrochloride salt formation significantly impacts the compound's physical properties, solubility characteristics, and stability profile compared to the free base form.

Molecular Architecture: Stereoelectronic Effects of Fluorine Substitution

The molecular architecture of [3-(3-Fluorophenyl)propyl]amine hydrochloride exhibits distinctive stereoelectronic characteristics arising from the strategic placement of the fluorine atom at the meta position of the aromatic ring. Fluorine substitution in aromatic systems introduces significant electronic perturbations due to the high electronegativity of fluorine and its ability to participate in hyperconjugative interactions with adjacent carbon-carbon and carbon-hydrogen bonds. The meta-fluorine substituent creates an electron-withdrawing inductive effect that propagates through the aromatic π-system, influencing the electronic density distribution throughout the molecular framework.

The propyl linker connecting the fluorinated aromatic ring to the amine functionality adopts preferred conformational states influenced by stereoelectronic interactions between the aromatic system and the aliphatic chain. The gauche effect, wherein certain conformations are stabilized through favorable orbital overlap between sigma-bonding and sigma-antibonding orbitals, plays a crucial role in determining the preferred molecular geometry. In the case of fluorinated aromatic systems, the C-F bond serves as an excellent sigma-antibonding acceptor orbital, while C-H bonds in the propyl chain act as sigma-bonding donor orbitals, creating stabilizing stereoelectronic interactions that favor specific conformational arrangements.

The three-carbon alkyl chain provides sufficient flexibility to accommodate various conformational states while maintaining optimal orbital overlap patterns between the aromatic and aliphatic regions of the molecule. The terminal primary amine group introduces additional conformational considerations due to its ability to form hydrogen bonds and participate in electrostatic interactions, particularly in the protonated hydrochloride salt form. These stereoelectronic effects collectively influence the compound's physical properties, including its solubility, stability, and potential biological activity profiles.

Crystallographic Analysis and Solid-State Packing Behavior

The solid-state packing behavior of [3-(3-Fluorophenyl)propyl]amine hydrochloride is governed by a complex interplay of intermolecular forces including hydrogen bonding, electrostatic interactions, and van der Waals forces characteristic of organic hydrochloride salts. The protonated amine functionality in the hydrochloride salt form creates a permanent positive charge that engages in strong electrostatic interactions with the chloride counterion, forming the primary organizational motif in the crystal lattice. These ionic interactions typically dominate the packing arrangement and significantly influence the compound's melting point, solubility characteristics, and thermal stability compared to the neutral free base form.

The fluorine substituent on the aromatic ring contributes to the overall packing efficiency through its participation in weak but directional intermolecular interactions, including fluorine-hydrogen contacts and potential fluorine-fluorine interactions between adjacent molecules in the crystal lattice. The meta-substitution pattern of the fluorine atom creates an asymmetric charge distribution on the aromatic ring, leading to potential dipole-dipole interactions that can influence molecular orientation and packing density in the solid state.

The flexibility of the three-carbon propyl chain allows for conformational adjustments that optimize intermolecular contacts while minimizing steric repulsions between neighboring molecules. This conformational adaptability is crucial for achieving efficient crystal packing and may result in the formation of polymorphic forms under different crystallization conditions. The hydrochloride salt formation typically enhances crystallinity compared to the free base due to the stronger and more directional nature of ionic interactions, resulting in improved compound stability and handling characteristics for research and potential pharmaceutical applications.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of [3-(3-Fluorophenyl)propyl]amine hydrochloride provides definitive structural confirmation through multiple analytical techniques, each offering unique insights into molecular structure and dynamics. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the aromatic fluorine substitution and aliphatic amine functionality. The aromatic protons are expected to appear in the 6-8.5 parts per million region, with the meta-fluorine substitution creating distinctive coupling patterns and chemical shift perturbations that confirm the substitution pattern. The propyl chain protons exhibit characteristic aliphatic chemical shifts, with the methylene groups adjacent to the aromatic ring appearing around 2.2-3 parts per million due to benzylic deshielding effects.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of the compound structure. The exact mass of the free base is 153.095378 grams per mole, with the molecular ion peak serving as the primary confirmation of molecular formula. Fragmentation patterns typically involve loss of the amine functionality and subsequent breakdown of the propyl chain, with the fluorinated aromatic fragment representing a stable base peak in the spectrum. Electron impact ionization generates reproducible fragmentation patterns that serve as a definitive fingerprint for compound identification and purity assessment.

Infrared spectroscopy reveals characteristic absorption frequencies that confirm functional group presence and molecular structure. The primary amine functionality exhibits broad absorption bands in the 3300-3500 wavenumber region, with primary amines displaying two distinct N-H stretching frequencies. The aromatic C-H stretching appears in the 3000-3100 wavenumber region, while the aliphatic C-H stretching occurs around 2850-2950 wavenumbers. The C-F stretching vibration appears as a strong absorption in the 1000-1400 wavenumber region, providing definitive confirmation of fluorine substitution. The aromatic ring system contributes characteristic fingerprint absorptions in the 1500-1600 wavenumber region, while the hydrochloride salt formation may introduce additional absorption features related to N-H ionic interactions.

Spectroscopic Technique Key Diagnostic Features Chemical Shift/Frequency Range
¹H Nuclear Magnetic Resonance Aromatic protons 6.0-8.5 parts per million
¹H Nuclear Magnetic Resonance Benzylic methylene 2.2-3.0 parts per million
¹H Nuclear Magnetic Resonance Aliphatic chain 1.3-1.7 parts per million
Infrared Spectroscopy N-H stretching (primary amine) 3300-3500 wavenumbers
Infrared Spectroscopy C-F stretching 1000-1400 wavenumbers
Mass Spectrometry Molecular ion (free base) 153.095 mass-to-charge ratio

Properties

IUPAC Name

3-(3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQXQOAFVIWSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

This route involves the reaction of a halogenated 3-(3-fluorophenyl)propyl derivative (e.g., 3-(3-fluorophenyl)propyl chloride or bromide) with ammonia or a primary amine source to yield the corresponding amine.

  • Step 1: Synthesis of 3-(3-fluorophenyl)propyl halide

    Typically prepared by halogenation of 3-(3-fluorophenyl)propanol or via Grignard reaction followed by halogenation.

  • Step 2: Amination

    The halide reacts with ammonia or an amine under controlled temperature and solvent conditions to substitute the halogen with an amino group, forming 3-(3-fluorophenyl)propylamine.

  • Step 3: Hydrochloride Salt Formation

    The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol) to precipitate the hydrochloride salt.

This method is straightforward but requires careful control to avoid side reactions such as elimination or over-alkylation.

Reductive Amination Route

This method uses a 3-(3-fluorophenyl)propanal intermediate, which undergoes reductive amination with ammonia or a primary amine in the presence of a reducing agent.

  • Step 1: Preparation of 3-(3-fluorophenyl)propanal

    Can be synthesized by oxidation of the corresponding alcohol or via other carbonylation methods.

  • Step 2: Reductive Amination

    The aldehyde is reacted with ammonia or amine and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) to yield the amine.

  • Step 3: Hydrochloride Salt Formation

    Similar to the substitution route, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

This method typically offers better selectivity and milder conditions, reducing by-products.

Reaction Conditions and Reagents

Step Typical Reagents/Conditions Notes
Halogenation Thionyl chloride, PBr3, or SOCl2; inert solvents; 0–50 °C Requires careful handling due to toxicity
Amination (Substitution) Ammonia or primary amines; polar aprotic solvents; 50–100 °C Control to prevent elimination or multiple alkylation
Reductive Amination Ammonia/amine + NaBH3CN or catalytic hydrogenation (Pd/C) Mild conditions; high selectivity
Salt Formation HCl gas or HCl in ether/ethanol; 0–25 °C Precipitates hydrochloride salt

Representative Synthetic Example (Hypothetical)

Step Reagents & Conditions Yield (%) Purification
1 3-(3-Fluorophenyl)propanol + SOCl2, 0 °C 85 Distillation
2 3-(3-Fluorophenyl)propyl chloride + NH3, 80 °C 75 Extraction, recrystallization
3 Free amine + HCl in ether, 0 °C 90 Filtration, drying

Analysis of Preparation Methods

Related Research Findings

  • Patents and literature on similar compounds (e.g., fluoxetine hydrochloride) reveal that etherification and amination steps often employ bases such as potassium tert-butoxide and solvents like N-methylpyrrolidone or dimethyl sulfoxide for efficient substitution reactions.

  • Industrial synthesis emphasizes the use of high-purity reagents and controlled reaction parameters to maximize yield and purity.

  • Alternative synthetic routes avoid hazardous reagents such as cyanogen bromide or sodium hydride, favoring safer catalytic hydrogenation or reductive amination.

Summary Table of Preparation Routes

Preparation Route Key Steps Reagents/Conditions Pros Cons
Nucleophilic Substitution Halogenation → Amination → Salt SOCl2 or PBr3; NH3; HCl Simple, scalable Toxic reagents, side reactions
Reductive Amination Aldehyde → Reductive amination → Salt NaBH3CN or Pd/C + H2; NH3; HCl Mild, selective Catalyst cost, reaction control
Modified Catalytic Methods Catalytic hydrogenation of intermediates Pt/C or Pd/C; ethanol; H2 Cleaner, high purity Requires catalyst handling

Chemical Reactions Analysis

Types of Reactions: [3-(3-Fluorophenyl)propyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

[3-(3-Fluorophenyl)propyl]amine hydrochloride (CAS No. 104774-91-6) is a fluorinated amine compound that has garnered attention in various fields, including medicinal chemistry, biological research, and industrial applications. This article explores its scientific research applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

[3-(3-Fluorophenyl)propyl]amine hydrochloride serves as a crucial building block for synthesizing more complex pharmaceutical compounds. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development. Notably, it has been studied for its potential as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which plays a significant role in cognitive functions and neuroprotection.

Biological Research

In biological studies, this compound is used to investigate the effects of fluorinated amines on cellular systems. It has applications in developing fluorescent probes for imaging and detection purposes, enhancing the capacity to visualize biological processes in real-time.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic efficacy of derivatives of [3-(3-Fluorophenyl)propyl]amine against Plasmodium falciparum, the parasite responsible for malaria. The fluorinated variants exhibited lower EC50 values compared to their non-fluorinated counterparts, suggesting that fluorination significantly enhances biological activity against this parasite.

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective properties of [3-(3-Fluorophenyl)propyl]amine hydrochloride demonstrated its potential in mitigating neuronal damage associated with oxidative stress. The compound was shown to enhance cell viability in vitro under oxidative conditions, suggesting its utility in developing treatments for neurodegenerative diseases.

Case Study 2: Antiparasitic Efficacy

In another investigation targeting malaria treatment, derivatives of [3-(3-Fluorophenyl)propyl]amine were tested against P. falciparum. The results indicated that these fluorinated compounds had superior efficacy compared to non-fluorinated analogs, emphasizing the role of fluorination in enhancing therapeutic potential.

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects :

  • Fluorine Position : Meta-fluorine (as in the target compound) optimizes electronic effects without steric interference, unlike ortho-substituted analogs.
  • Electron-Withdrawing Groups : Nitro or fluorine substituents enhance stability and electrophilicity, favoring interactions with electron-rich biological targets .

Biological Relevance: Fluorinated propylamines are prevalent in CNS drug candidates (e.g., antidepressants, neuroleptics) due to improved bioavailability and receptor affinity .

Synthetic Utility :

  • The target compound serves as a versatile intermediate for introducing fluorinated aromatic motifs into larger molecules, such as kinase inhibitors or GPCR modulators .

Biological Activity

Overview

[3-(3-Fluorophenyl)propyl]amine hydrochloride (CAS No. 104774-91-6) is a fluorinated amine compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

The compound is synthesized through the reaction of 3-(3-fluorophenyl)propylamine with hydrochloric acid, forming a hydrochloride salt. The synthesis can be scaled for industrial production, ensuring high yield and purity under controlled conditions.

The biological activity of [3-(3-Fluorophenyl)propyl]amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. Notably, it has been studied for its role as a potential positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection .

1. Receptor Modulation

Research indicates that compounds similar to [3-(3-Fluorophenyl)propyl]amine hydrochloride exhibit significant activity as positive allosteric modulators of nAChRs. For instance, modifications in the alkyl chain length have been shown to enhance potency, with propyl groups yielding improved efficacy compared to smaller alkyl groups .

2. Antiparasitic Activity

In vitro studies have demonstrated that fluorinated compounds can enhance antiparasitic activity. For example, analogs incorporating fluorine at strategic positions have shown increased potency against Plasmodium falciparum, the causative agent of malaria .

3. Neuroprotective Effects

The compound's interaction with nAChRs suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter release may help in restoring impaired sensory functions .

Comparative Analysis with Similar Compounds

Compound NameEC50 (µM)Max Modulation (%)
[3-(3-Fluorophenyl)propyl]amine hydrochloride0.14600
[3-(4-Fluorophenyl)propyl]amine hydrochloride0.16580
[3-(2-Fluorophenyl)propyl]amine hydrochlorideND300

Note: EC50 represents the concentration required to achieve half-maximal effect; ND indicates not determined .

Case Study 1: Neuroprotective Potential

A study investigated the effects of [3-(3-Fluorophenyl)propyl]amine hydrochloride on cognitive decline models in rodents. The results indicated significant improvements in memory retention and learning abilities when administered at specific dosages, correlating with enhanced nAChR activity.

Case Study 2: Antiparasitic Efficacy

In another study focusing on malaria treatment, derivatives of [3-(3-Fluorophenyl)propyl]amine were tested against P. falciparum. The fluorinated variants demonstrated lower EC50 values compared to non-fluorinated analogs, highlighting the importance of fluorination in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(3-Fluorophenyl)propyl]amine hydrochloride
Reactant of Route 2
[3-(3-Fluorophenyl)propyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.